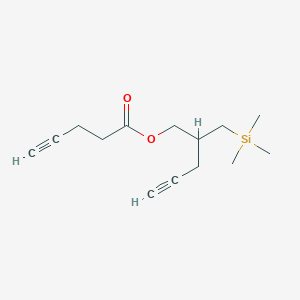2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate
CAS No.:
Cat. No.: VC15927498
Molecular Formula: C14H22O2Si
Molecular Weight: 250.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H22O2Si |
|---|---|
| Molecular Weight | 250.41 g/mol |
| IUPAC Name | 2-(trimethylsilylmethyl)pent-4-ynyl pent-4-ynoate |
| Standard InChI | InChI=1S/C14H22O2Si/c1-6-8-10-14(15)16-11-13(9-7-2)12-17(3,4)5/h1-2,13H,8-12H2,3-5H3 |
| Standard InChI Key | UJMUXBUPPBKJMB-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CC(CC#C)COC(=O)CCC#C |
Introduction
Structural and Functional Analysis
The molecular structure of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate comprises a pent-4-ynoate ester backbone with a TMS-methyl substituent at the second carbon (Figure 1). Key features include:
-
Terminal Alkynes: Both the pent-4-yn-1-yl and pent-4-ynoate groups contain reactive sp-hybridized carbons, enabling participation in Sonogashira coupling or cycloaddition reactions .
-
Trimethylsilyl Group: The TMS moiety enhances steric bulk and stabilizes intermediates during synthetic transformations, as observed in analogous silyl-protected alkynes .
-
Ester Linkage: The pent-4-ynoate ester group offers a versatile handle for hydrolysis or transesterification, facilitating modular derivatization .
Spectral Signatures:
-
1H NMR: The TMS methyl protons resonate as a singlet near δ 0.24 ppm , while alkyne protons appear as triplets (J ≈ 2.5 Hz) near δ 2.4–2.8 ppm.
-
13C NMR: The TMS carbon appears at δ 0–5 ppm, and the ester carbonyl is observed near δ 170 ppm .
-
IR: Strong absorption bands at 2,100–2,250 cm⁻¹ (C≡C stretch) and 1,720–1,750 cm⁻¹ (C=O stretch) confirm alkyne and ester functionalities .
Synthetic Methodologies
Silylation of Propargyl Alcohol Intermediates
The synthesis begins with the silylation of a propargyl alcohol precursor. For example, (Z)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is oxidized to the corresponding aldehyde using MnO₂, followed by esterification with pent-4-ynoic acid under Steglich conditions (DCC/DMAP) .
Reaction Scheme:
Alkyne Cross-Coupling
Palladium-catalyzed coupling reactions install the terminal alkyne groups. A modified Sonogashira protocol using PdCl₂(PPh₃)₂ (1 mol%) and CuI (1 mol%) in triethylamine facilitates the formation of the pent-4-ynoate ester .
Optimization Notes:
Characterization Data
Table 1: Spectral Data for 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate
Applications in Organic Synthesis
Building Block for Macrocyclic Systems
Chiral hexynones bearing TMS groups serve as precursors to bacteriochlorophyll analogs . The terminal alkynes in 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate could enable similar macrocyclizations via Glaser-Hay coupling or alkyne metathesis .
Polymer Chemistry
The dual alkyne functionality allows incorporation into conjugated polymers, enhancing electronic properties. For instance, click chemistry with azides generates triazole-linked networks with tunable conductivity .
Protecting Group Strategy
The TMS moiety can be selectively removed under mild conditions (e.g., TBAF), enabling sequential functionalization of the alkyne termini .
Challenges and Future Directions
-
Stereochemical Control: Epimerization during DIBAL-H reduction of intermediates remains a concern, necessitating low-temperature protocols .
-
Scalability: MnO₂-mediated oxidations require large stoichiometric excesses, prompting exploration of catalytic alternatives .
-
Application Expansion: Testing the compound in photodynamic therapy or as a ligand in transition-metal catalysis could unlock novel uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume